molecular formula C13H14N2O2 B2550968 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1266459-27-1

3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2550968
CAS No.: 1266459-27-1
M. Wt: 230.267
InChI Key: SAOIXHGGULNQFK-UHFFFAOYSA-N
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Description

3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a 2,4,5-trimethylphenyl substituent at the 3-position and a carboxylic acid group at the 4-position of the pyrazole ring. Pyrazole-carboxylic acids are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

IUPAC Name

5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-7-4-9(3)10(5-8(7)2)12-11(13(16)17)6-14-15-12/h4-6H,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOIXHGGULNQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=C(C=NN2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4,5-trimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring in the presence of a suitable acid catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Substituents (Pyrazole Ring) Phenyl Ring Substituents Molecular Weight (g/mol) Key Applications/Notes Reference
3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carboxylic acid Carboxylic acid at C4 2,4,5-Trimethylphenyl at C3 ~269.3 (calculated) Hypothesized: Pharmaceutical intermediates N/A
3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid 3,5-Dimethyl; carboxylic acid at C4 3-(Trifluoromethyl)phenyl at N1 284.23 Pharmaceutical research (CAS 956950-77-9)
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 3,5-Dimethyl; carboxylic acid at C4 3-Chlorophenyl at N1 250.68 Intermediate for APIs (CAS 113808-90-5)
3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid Carboxylic acid at C4 Difluoromethyl at C3 176.1 Herbicide intermediate (Reg. no. 5435595)
1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 3,5-Dimethyl; carboxylic acid at C4 4-Isopropylphenyl at N1 258.32 Pharmaceutical research (CAS 1171764-30-9)
Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl group (in ) enhances lipophilicity and metabolic stability, making it valuable in drug design. Chlorophenyl derivatives (e.g., ) are often explored for antimicrobial or anti-inflammatory properties.

Molecular Weight Trends :

  • The target compound’s calculated molecular weight (~269.3 g/mol) falls within the range of similar derivatives (176.1–284.23 g/mol), suggesting comparable pharmacokinetic profiles.

Synthetic Pathways :

  • Most analogs are synthesized via cyclization of β-ketoesters (e.g., ethyl acetoacetate) with substituted hydrazines, followed by hydrolysis (75–88% yields) . Industrial scalability is feasible, as demonstrated in .

Functional Comparisons

  • Acid Derivatives :

    • Carboxylic acid groups (common in all listed compounds) enable salt formation, enhancing solubility for drug formulation.
    • Ester derivatives (e.g., ethyl 3-methyl-1H-pyrazole-4-carboxylate in ) are intermediates for further functionalization.
  • Biological Activity :

    • Pyrazole-4-carboxylic acids with difluoromethyl () or trifluoromethyl () groups exhibit herbicidal or antifungal activity due to electron-withdrawing effects.
    • Aryl substituents (e.g., isopropylphenyl in ) may modulate receptor selectivity in drug candidates.

Industrial and Research Relevance

  • Pharmaceuticals : Compounds like and are used in developing kinase inhibitors or anti-inflammatory agents.
  • Agrochemicals : Derivatives such as serve as precursors for herbicides, leveraging pyrazole’s stability under environmental conditions.

Biological Activity

3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that has garnered attention in the scientific community due to its potential biological activities. This compound features a pyrazole ring with a 2,4,5-trimethylphenyl substituent and a carboxylic acid functional group, which may influence its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 1266459-27-1

The biological activity of 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. Research indicates that the compound may exert its effects by:

  • Inhibiting Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Modulating Receptor Activity : The compound could interact with receptors that play crucial roles in cellular signaling and proliferation.

Antimicrobial Properties

Recent studies have indicated that 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid exhibits notable antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in cellular models. It appears to modulate cytokine production and inhibit pathways associated with inflammatory responses.

Anticancer Potential

Research has highlighted the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

StudyFindings
Study on Antimicrobial Activity Evaluated against Staphylococcus aureus and Escherichia coli; showed significant inhibition at low concentrations.
Anti-inflammatory Response Reduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages; suggests utility in treating inflammatory diseases.
Cytotoxicity in Cancer Cells Demonstrated IC50 values < 20 µM in breast cancer cell lines; induced apoptosis through caspase activation.

Research Findings

  • Antimicrobial Efficacy :
    • A study reported that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL against Gram-positive bacteria .
  • Inflammation Modulation :
    • In a model of acute inflammation, treatment with the compound resulted in a significant decrease in edema formation compared to control groups .
  • Cancer Cell Studies :
    • In vitro assays indicated that the compound could induce apoptosis in cancer cells via mitochondrial pathways, with further investigation needed to elucidate specific molecular targets .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of hydrazines with β-keto esters or via palladium-catalyzed cross-coupling to introduce the trimethylphenyl group. Key parameters include temperature (80–120°C), pH control (acidic conditions for cyclization), and solvent selection (DMF or DCM). Purification often employs recrystallization or column chromatography with silica gel (ethyl acetate/hexane gradients). For reproducibility, monitor intermediates via TLC and confirm purity using HPLC (>95%) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Answer : Use a combination of analytical techniques:

  • HPLC : Assess purity with a C18 column and UV detection at 254 nm.
  • FTIR : Confirm carboxylic acid (-COOH) stretching bands at 2500–3300 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹.
  • NMR : 1H^1H NMR should show characteristic peaks for the trimethylphenyl group (δ 2.2–2.4 ppm, singlet) and pyrazole protons (δ 7.5–8.0 ppm). 13C^{13}C NMR verifies the carboxylic carbon at δ 165–170 ppm .

Q. What are the critical considerations for crystallographic characterization of this compound?

  • Answer : Single-crystal X-ray diffraction (SXRD) is ideal. Grow crystals via slow evaporation in ethanol/water. Use SHELX programs (SHELXS for structure solution, SHELXL for refinement) to resolve atomic positions. Key parameters include data-to-parameter ratios >10 and R-factors <0.07. Ensure proper handling of twinning or disorder in the trimethylphenyl group .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what are its potential targets?

  • Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase, leveraging structural analogs (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid, which shows anti-inflammatory activity). Use QSAR models to correlate substituent effects (e.g., methyl groups enhancing lipophilicity) with activity .

Q. What strategies resolve contradictions in biological activity data across similar pyrazole-carboxylic acid derivatives?

  • Answer : Address variability via:

  • Dose-response assays : Establish EC₅₀ values under standardized conditions (e.g., MTT assays for cytotoxicity).
  • Metabolic stability tests : Evaluate hepatic microsomal degradation to rule out false negatives.
  • Structural analogs : Compare substituent effects (e.g., fluorophenyl vs. trimethylphenyl groups) using SAR studies .

Q. How can crystallographic data improve the design of derivatives with enhanced activity?

  • Answer : Analyze SXRD-derived bond angles and torsion angles to identify rigid regions in the molecule. Modify flexible regions (e.g., carboxylic acid side chain) to enhance target binding. For example, esterification or amidation of the -COOH group may improve membrane permeability while retaining affinity .

Q. What advanced techniques characterize intermolecular interactions in co-crystals or salt forms of this compound?

  • Answer : Use powder XRD (PXRD) and differential scanning calorimetry (DSC) to confirm polymorphism. For co-crystals with APIs (e.g., piperazine), employ Hirshfeld surface analysis to map hydrogen-bonding (O–H⋯N) and π-π stacking interactions .

Methodological Notes

  • Synthesis Optimization : Reaction yields improve with microwave-assisted synthesis (20–30 minutes vs. 12 hours conventional) .
  • Crystallography : For twinned crystals, apply the TWIN law in SHELXL and refine using HKLF5 data .
  • Biological Assays : Include positive controls (e.g., indomethacin for COX-2 inhibition) and validate assays with IC₅₀ reproducibility (±10%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.